
N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide, also known as MPCC, is a chemical compound that has been extensively studied for its scientific research applications. MPCC is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53, which plays a crucial role in the regulation of cell cycle and apoptosis.
Mécanisme D'action
MDM2 is a negative regulator of the p53 pathway, which is responsible for the regulation of cell cycle and apoptosis. The interaction between MDM2 and p53 leads to the degradation of p53, resulting in the suppression of its activity. N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide binds to the hydrophobic pocket of MDM2, preventing the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, resulting in the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. The activation of the p53 pathway by N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide leads to the upregulation of pro-apoptotic genes, such as Bax and PUMA, and the downregulation of anti-apoptotic genes, such as Bcl-2 and Mcl-1. N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide also exhibits anti-angiogenic effects by inhibiting the expression of VEGF and HIF-1α. In addition, N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide is a potent inhibitor of the MDM2-p53 interaction, with an IC50 value of 12 nM. N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide exhibits good selectivity for MDM2 over other proteins, such as MDMX and RING finger protein 11. However, N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide has low solubility in aqueous solutions, which can limit its use in in vivo studies. In addition, N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide has poor pharmacokinetic properties, such as low bioavailability and short half-life, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide. One direction is to develop more potent and selective inhibitors of the MDM2-p53 interaction with better pharmacokinetic properties. Another direction is to investigate the potential therapeutic applications of N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide in combination with other anticancer agents, such as chemotherapy and immunotherapy. Furthermore, the role of N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide in the regulation of other cellular pathways, such as autophagy and metabolism, should be explored. Overall, the research on N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide has shown promising results for its potential therapeutic applications in cancer treatment.
Méthodes De Synthèse
The synthesis of N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide involves the reaction of 1-methylpyrrole-2-carboxylic acid with 6-methoxypyridin-3-amine in the presence of thionyl chloride and triethylamine. The resulting product is then treated with N-methylmorpholine-N-oxide to yield N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide as a white solid. The overall yield of this synthesis is approximately 25%.
Applications De Recherche Scientifique
N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the MDM2-p53 interaction by N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide can lead to the activation of the p53 pathway, which plays a critical role in the induction of apoptosis and suppression of tumor growth. N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-7-3-4-10(15)12(16)14-9-5-6-11(17-2)13-8-9/h3-8H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKMFUQWDZSIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

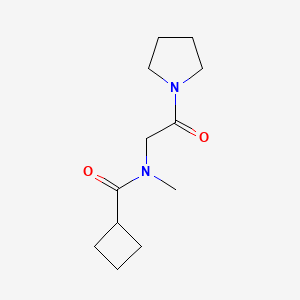

![[4-(2-Chloroprop-2-enyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7506884.png)

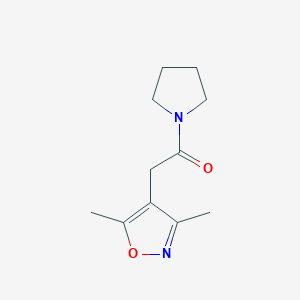

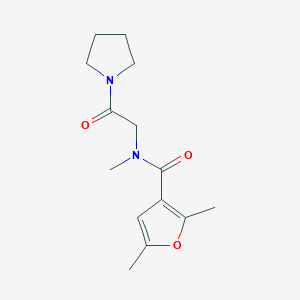


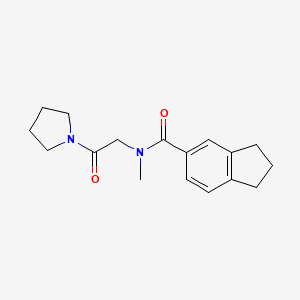
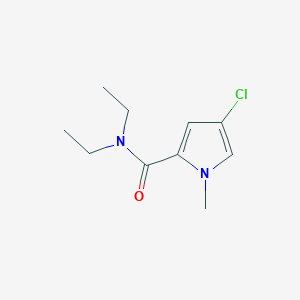

![N-benzyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506966.png)
![N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7506967.png)